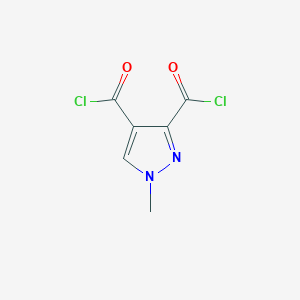

1-methyl-1H-pyrazole-3,4-dicarbonyl dichloride

Description

Overview of Pyrazole (B372694) Heterocycles in Contemporary Chemical Research

Pyrazole and its derivatives are a well-established and vital class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. Their unique structural and electronic properties have made them indispensable in various scientific domains.

The pyrazole ring is a privileged scaffold in organic synthesis due to its aromaticity, metabolic stability, and versatile reactivity. nbinno.comnih.govnih.gov This five-membered heterocycle can participate in a wide array of chemical transformations, serving as a robust building block for more complex molecular architectures. mdpi.com The presence of two nitrogen atoms allows for diverse substitution patterns, enabling fine-tuning of the molecule's steric and electronic properties. nih.gov Pyrazole derivatives are extensively used in medicinal chemistry, agrochemicals, and materials science, highlighting their broad applicability. nbinno.comresearchgate.net

Table 1: Applications of Pyrazole Derivatives

| Field | Examples of Applications |

| Medicinal Chemistry | Anti-inflammatory, analgesic, anticancer, and antimicrobial agents. nih.govnih.gov |

| Agrochemicals | Herbicides, fungicides, and insecticides. nbinno.com |

| Materials Science | Ligands for metal catalysts, components of dyes, and fluorescent probes. nbinno.com |

Among the various substituted pyrazoles, N-methyl derivatives are particularly common and significant. The methylation of one of the nitrogen atoms in the pyrazole ring has several important consequences for the molecule's properties and reactivity.

Firstly, N-methylation prevents tautomerization, leading to a single, well-defined constitutional isomer. This is crucial for applications where specific and predictable molecular interactions are required, such as in the design of pharmaceuticals. Secondly, the methyl group can influence the solubility and lipophilicity of the molecule, which are key parameters in drug development and biological studies. Finally, the N-methyl group can sterically direct subsequent reactions on the pyrazole ring, allowing for regioselective functionalization. researchgate.netnih.govmdpi.com Many commercially successful drugs and important research chemicals feature the N-methylpyrazole moiety. researchgate.net

The Role of Acyl Chlorides and Dicarbonyl Dichlorides as Key Synthetic Intermediates

Acyl chlorides are among the most reactive derivatives of carboxylic acids, making them highly valuable intermediates in organic synthesis. Their enhanced reactivity is a direct result of the electron-withdrawing nature of the chlorine atom, which increases the electrophilicity of the carbonyl carbon.

The carbonyl chloride group is a powerful acylating agent, readily undergoing nucleophilic acyl substitution reactions with a wide range of nucleophiles. researchgate.net This high reactivity allows for the efficient formation of esters, amides, and other carboxylic acid derivatives under mild conditions. Common reagents used to convert carboxylic acids to their corresponding acyl chlorides include thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), and oxalyl chloride ((COCl)₂). smolecule.com The choice of reagent often depends on the specific substrate and the desired reaction conditions.

Table 2: Typical Reactions of Acyl Chlorides

| Nucleophile | Product |

| Alcohols (R'-OH) | Ester (R-COOR') |

| Amines (R'R''NH) | Amide (R-CONR'R'') |

| Water (H₂O) | Carboxylic Acid (R-COOH) |

| Carboxylates (R'-COO⁻) | Anhydride (R-CO-O-CO-R') |

Dicarbonyl dichlorides, which possess two acyl chloride functionalities, are particularly useful for the construction of larger, more complex molecules and polymers. These bifunctional reagents can react with dinucleophiles to form long-chain polymers such as polyamides and polyesters. This process, known as polycondensation, is a fundamental method in polymer chemistry.

The geometric arrangement of the two carbonyl chloride groups on a core structure dictates the shape and properties of the resulting polymer. For instance, dicarbonyl dichlorides derived from aromatic or heterocyclic cores can be used to create rigid and thermally stable polymers. The ability to introduce specific functionalities into the monomer unit allows for the synthesis of polymers with tailored properties for a wide range of applications, from high-performance plastics to specialized fibers. researchgate.net

Research Trajectories for 1-Methyl-1H-pyrazole-3,4-dicarbonyl dichloride

While this compound is recognized as a useful research chemical, extensive studies on its specific applications are not widely documented in publicly available literature. However, based on its structure and the known reactivity of its constituent functional groups, several promising research trajectories can be envisaged.

A primary area of investigation would be its use as a monomer in polymer synthesis. The rigid, planar structure of the pyrazole ring, combined with the two reactive acyl chloride groups, makes it an excellent candidate for the synthesis of novel polyamides, polyesters, and poly(amide-imide)s. These polymers would be expected to exhibit high thermal stability and potentially interesting optical or coordination properties due to the presence of the N-methylpyrazole core. Such materials could find applications in advanced electronics, aerospace, or as specialty membranes.

Furthermore, this compound could serve as a versatile building block in the synthesis of complex heterocyclic systems. The dicarbonyl dichloride moiety can react with various dinucleophiles to form fused ring systems, leading to the creation of novel scaffolds for medicinal chemistry and materials science. For example, reaction with hydrazines could yield pyrazolo-pyridazinedione derivatives, while reaction with diamines could lead to the formation of pyrazolo-diazepinediones.

The synthesis of this compound would likely proceed from the corresponding 1-methyl-1H-pyrazole-3,4-dicarboxylic acid. This dicarboxylic acid precursor can be prepared through various synthetic routes known for pyrazole functionalization. The subsequent conversion of the dicarboxylic acid to the dicarbonyl dichloride would typically be achieved by treatment with a chlorinating agent such as thionyl chloride or oxalyl chloride. smolecule.com

Structure

3D Structure

Properties

IUPAC Name |

1-methylpyrazole-3,4-dicarbonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2N2O2/c1-10-2-3(5(7)11)4(9-10)6(8)12/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZTRWLPTZOWHGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C(=O)Cl)C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 Methyl 1h Pyrazole 3,4 Dicarbonyl Dichloride

Strategic Synthesis of the N-Methylpyrazole Core with Dicarboxylic Acid Precursors

The formation of the 1-methyl-1H-pyrazole-3,4-dicarboxylic acid is the foundational stage in the synthesis of the target dicarbonyl dichloride. This can be achieved through two primary routes: building the N-methylated pyrazole (B372694) ring with the dicarboxylic acid precursors already incorporated or by N-methylation of a pre-existing pyrazole-3,4-dicarboxylic acid.

Approaches to 1-Methyl-1H-pyrazole-3,4-dicarboxylic Acid Formation

The Knorr pyrazole synthesis and related cyclocondensation reactions represent a classic and widely utilized method for constructing the pyrazole ring. nih.gov This approach involves the reaction of a hydrazine (B178648), in this case, methylhydrazine, with a 1,3-dicarbonyl compound or its synthetic equivalent. nih.govmdpi.com The selection of the 1,3-dicarbonyl substrate is critical as it dictates the substitution pattern of the resulting pyrazole.

For the synthesis of 1-methyl-1H-pyrazole-3,4-dicarboxylic acid, a 1,3-dicarbonyl compound with precursors to the carboxylic acid groups at the C3 and C4 positions is required. One common strategy involves the use of β-ketoesters or their derivatives. nih.gov The reaction of methylhydrazine with such compounds can, however, lead to the formation of two regioisomers, which necessitates careful control of reaction conditions or subsequent separation of the desired product. nih.govbeilstein-journals.org

| Reactant 1 | Reactant 2 | Key Conditions | Product(s) | Reference |

| Methylhydrazine | Diethyl 2-(ethoxymethylene)malonate | Acid-catalyzed transamination followed by base-catalyzed cyclization | Ethyl 1-methyl-5-hydroxy-1H-pyrazole-4-carboxylate | mdpi.comnih.gov |

| Methylhydrazine | 1,3-Diketones | Typically acidic or basic catalysis | Mixture of 1,3,5- and 1,3,4-trisubstituted pyrazoles | nih.gov |

This table provides examples of cyclocondensation reactions for the synthesis of pyrazole derivatives.

An alternative strategy involves the formation of a 1-methyl-1H-pyrazole ring with substituents that can be subsequently converted into carboxylic acid groups. This approach offers flexibility in the choice of starting materials for the initial cyclocondensation.

Common transformations include the oxidation of alkyl or formyl groups attached to the pyrazole ring. researchgate.net For instance, a 1-methyl-3,4-dialkyl-1H-pyrazole could be subjected to strong oxidizing agents to yield the desired dicarboxylic acid. Another method is the hydrolysis of trichloromethyl groups, which can be converted to carboxylic acids under milder conditions. researchgate.net

| Starting Material | Reagent(s) | Product | Reference |

| 1-Methyl-3,4-dialkyl-1H-pyrazole | Strong oxidizing agent (e.g., KMnO4) | 1-Methyl-1H-pyrazole-3,4-dicarboxylic acid | researchgate.net |

| 1-Methyl-3,4-bis(trichloromethyl)-1H-pyrazole | Hydrolysis conditions | 1-Methyl-1H-pyrazole-3,4-dicarboxylic acid | researchgate.net |

This table illustrates functional group transformations for the introduction of carboxylic acid moieties.

Achieving regioselectivity in the reaction between unsymmetrical 1,3-dicarbonyl compounds and methylhydrazine is a significant challenge, as it can lead to a mixture of N-methylated pyrazole isomers. nih.govbeilstein-journals.org Several strategies have been developed to control the regiochemical outcome.

One approach involves modifying the reaction conditions, such as the choice of solvent and catalyst, to favor the formation of one regioisomer over the other. For example, in some cases, adding methylhydrazine dropwise to the enaminone can prevent the formation of regioisomers. nih.gov Another strategy employs directing groups on the 1,3-dicarbonyl substrate that can influence the site of initial nucleophilic attack by the methylhydrazine.

Synthesis from Pyrazole-3,4-dicarboxylic Acid Precursors through N-Methylation Strategies

An alternative synthetic route begins with the commercially available or readily synthesized pyrazole-3,4-dicarboxylic acid or its esters. This precursor is then subjected to N-methylation to introduce the methyl group at the N1 position.

The direct methylation of pyrazole-3,4-dicarboxylic acid can be achieved using various methylating agents, such as methyl iodide or dimethyl sulfate, in the presence of a base. chemicalbook.com The choice of base and reaction conditions is crucial to ensure selective N-methylation without esterification of the carboxylic acid groups. However, protecting the carboxylic acid groups as esters prior to N-methylation is a more common and often more efficient approach. The resulting diester can then be hydrolyzed to afford 1-methyl-1H-pyrazole-3,4-dicarboxylic acid. The N-methylation of unsymmetrical pyrazoles can result in a mixture of N1 and N2 isomers, and achieving high regioselectivity can be a challenge. researcher.life

Conversion of 1-Methyl-1H-pyrazole-3,4-dicarboxylic Acid to the Dicarbonyl Dichloride

The final step in the synthesis is the conversion of the dicarboxylic acid to the corresponding dicarbonyl dichloride. This transformation is typically achieved by treating 1-methyl-1H-pyrazole-3,4-dicarboxylic acid with a chlorinating agent.

Thionyl chloride (SOCl₂) is the most widely used reagent for this purpose. researchgate.netchemguide.co.ukmasterorganicchemistry.com The reaction is generally carried out by heating the dicarboxylic acid in an excess of thionyl chloride, which often serves as both the reagent and the solvent. researchgate.net The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies the purification of the desired dicarbonyl dichloride. chemguide.co.ukmasterorganicchemistry.com Other chlorinating agents such as phosphorus pentachloride (PCl₅) and oxalyl chloride can also be employed. chemguide.co.ukgoogle.comcommonorganicchemistry.com

| Starting Material | Reagent | Key Conditions | Product | Reference(s) |

| 1-Methyl-1H-pyrazole-3,4-dicarboxylic acid | Thionyl chloride (SOCl₂) | Reflux | 1-Methyl-1H-pyrazole-3,4-dicarbonyl dichloride | researchgate.netmasterorganicchemistry.com |

| 1-Methyl-1H-pyrazole-3,4-dicarboxylic acid | Phosphorus pentachloride (PCl₅) | Heating | This compound | chemguide.co.uk |

| 1-Methyl-1H-pyrazole-3,4-dicarboxylic acid | Oxalyl chloride | Catalytic DMF, DCM | This compound | commonorganicchemistry.com |

This table summarizes the common methods for the conversion of the dicarboxylic acid to the dicarbonyl dichloride.

Chemical Reactivity and Mechanistic Investigations of 1 Methyl 1h Pyrazole 3,4 Dicarbonyl Dichloride

Nucleophilic Acyl Substitution Reactions at the Carbonyl Chloride Centers

The two carbonyl chloride groups on the 1-methyl-1H-pyrazole scaffold are susceptible to attack by a variety of nucleophiles. This reactivity is the foundation for its use in synthesizing diverse pyrazole (B372694) derivatives. The general mechanism for these transformations is the addition-elimination pathway, typical for acyl chlorides.

Reactions with Amines for Amide Formation

The reaction of 1-methyl-1H-pyrazole-3,4-dicarbonyl dichloride with primary and secondary amines is a robust and efficient method for the formation of the corresponding pyrazole-3,4-dicarboxamides. This reaction proceeds readily, often at low temperatures, due to the high reactivity of the acyl chloride groups and the strong nucleophilicity of amines. The reaction typically requires a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid (HCl) generated as a byproduct.

While specific studies on this compound are not extensively detailed in the provided literature, the synthesis of various pyrazole-4-carboxamides from their corresponding acyl chlorides is a well-established transformation. For instance, a common synthetic route involves the acylation of various substituted anilines and other amino compounds with pyrazole-4-carbonyl chlorides to produce biologically active compounds. mdpi.comnih.govresearchgate.net This general reactivity is directly applicable to the difunctional this compound, which can react with two equivalents of an amine to yield the corresponding dicarboxamide. If a diamine is used as the nucleophile, this reaction can lead to the formation of macrocycles or polymers.

Table 1: Representative Amide Formation Reactions with Pyrazole Carbonyl Chlorides

| Pyrazole Acyl Chloride | Amine | Product | Reference |

|---|---|---|---|

| 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride | Substituted anilines | N-Aryl-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamides | mdpi.com |

This table showcases the general reactivity of pyrazole carbonyl chlorides with amines, which is analogous to the expected reactions of this compound.

Reactions with Alcohols for Esterification

Esterification of this compound is achieved through its reaction with alcohols. This process, similar to amidation, follows a nucleophilic acyl substitution mechanism. The reaction is typically carried out in the presence of a base to scavenge the HCl produced. This method is generally more efficient than the direct Fischer esterification of the corresponding dicarboxylic acid, which requires harsh conditions and is an equilibrium-limited process. masterorganicchemistry.com

The conversion of pyrazole carboxylic acids to their esters via an acid chloride intermediate is a common synthetic strategy. researchgate.net For example, the synthesis of various alkyl 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid esters has been optimized for large-scale production, highlighting the industrial relevance of this transformation. wikipedia.orggoogle.com By extension, reacting this compound with two equivalents of an alcohol would yield the corresponding diester. The choice of alcohol can be varied to introduce different alkyl or aryl groups, providing a route to a library of pyrazole-3,4-dicarboxylates. nih.govresearchgate.net

Table 2: Representative Esterification Reactions Involving Pyrazole Acyl Chlorides or Carboxylic Acids

| Pyrazole Precursor | Alcohol/Reagent | Product | Reference |

|---|---|---|---|

| 1,5-Diphenyl-1H-pyrazole-3,4-dicarboxylic acid-4-ethyl ester-3-carbonyl chloride | Various alcohols | Corresponding diesters | researchgate.net |

| 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | Methanol (via esterification of the acid) | Methyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate | wikipedia.org |

This table illustrates the general methods for synthesizing pyrazole esters, which are applicable to this compound.

Intramolecular Cyclization and Heterocyclic Annulation Reactions

The presence of two reactive carbonyl chloride groups in a 1,2-relationship on the pyrazole ring makes this compound an excellent substrate for intramolecular cyclization and heterocyclic annulation reactions. These reactions are particularly useful for constructing fused bicyclic and polycyclic heterocyclic systems.

Formation of Fused Pyrazolo-Heterocyclic Systems (e.g., Pyrazolo[3,4-d]pyridazines)

A significant application of pyrazole-3,4-dicarbonyl dichlorides and their precursors is in the synthesis of pyrazolo[3,4-d]pyridazines. amanote.com This is typically achieved through a cyclocondensation reaction with hydrazine (B178648) or its derivatives. The reaction involves the sequential nucleophilic attack of both nitrogen atoms of the hydrazine molecule onto the two electrophilic carbonyl carbons of the pyrazole derivative.

The reaction of a pyrazole derivative with hydrazine or methylhydrazine can lead to the formation of the corresponding pyrazolo[3,4-d]pyridazin-7-ones. researchgate.net The dicarbonyl dichloride is a highly activated substrate for this transformation. The reaction proceeds by initial formation of a hydrazide at one of the carbonyl chloride sites, followed by an intramolecular nucleophilic attack from the terminal nitrogen of the hydrazide onto the second carbonyl chloride group, leading to ring closure and the formation of the fused pyridazine (B1198779) ring. researchgate.net This methodology provides a direct route to a core heterocyclic scaffold that is of interest in medicinal chemistry. nih.govchim.it

Table 3: Synthesis of Fused Pyrazolo-Heterocyclic Systems

| Starting Material | Reagent | Product | Reference |

|---|---|---|---|

| Ethyl 1-aryl-4-acetyl-5-methyl-1H-pyrazole-3-carboxylates | Hydrazine/Methylhydrazine | 2-Aryl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-ones | researchgate.net |

| 1,5-Diphenyl-1H-pyrazole-3,4-dicarboxylic acid or its acid chloride | Hydrazine hydrate/Phenylhydrazine | Pyrazolo[3,4-d]pyridazines | researchgate.net |

This table provides examples of the synthesis of fused pyrazole systems, demonstrating the utility of pyrazole precursors in heterocyclic annulation reactions.

Investigations into Reaction Pathways and Intermediates

The mechanism of nucleophilic acyl substitution at the carbonyl chloride centers of this compound is generally accepted to proceed through a tetrahedral intermediate. In this two-step addition-elimination mechanism, the nucleophile first attacks the electrophilic carbonyl carbon, breaking the carbon-oxygen pi bond and forming a tetrahedral intermediate. In the second step, the carbonyl pi bond is reformed, and the chloride ion is expelled as the leaving group.

For the formation of fused heterocyclic systems like pyrazolo[3,4-d]pyridazines, the reaction pathway involves a cyclocondensation mechanism. When reacting with a dinucleophile such as hydrazine, the reaction is believed to proceed stepwise. The first nucleophilic attack by one of the hydrazine's nitrogen atoms on a carbonyl chloride group forms a pyrazole-carbohydrazide intermediate. This intermediate then undergoes an intramolecular cyclization, where the second nitrogen atom of the hydrazine moiety attacks the remaining carbonyl chloride group. This is followed by the elimination of HCl to yield the final, stable fused heterocyclic system. The regioselectivity of such reactions can often be controlled by the nature of the substituents on both the pyrazole ring and the dinucleophile. researchgate.net Computational studies, such as those using Density Functional Theory (DFT), have been employed to rationalize the site selectivity and stability of intermediates in similar intramolecular cyclization reactions. nih.govresearchgate.net

Polymerization Chemistry Initiated by Dicarbonyl Dichloride Functionalities

The bifunctional nature of this compound, possessing two reactive acyl chloride groups, makes it a suitable monomer for step-growth polymerization. This process, typically a polycondensation reaction, involves the reaction of the dicarbonyl dichloride with a difunctional nucleophile, such as a diamine, to form a polyamide chain. The pyrazole ring is incorporated into the polymer backbone, potentially imparting specific thermal, optical, and electronic properties to the resulting material.

Formation of Oligo- and Poly-Pyrazoles with Diamines (e.g., p-phenylene-diamine)

The synthesis of pyrazole-based oligoamides has been achieved through the solution polycondensation of a pyrazole dicarbonyl dichloride monomer with aromatic diamines. While specific studies on the 1-methyl derivative are not extensively detailed in the available literature, research on the analogous compound, 1,5-diphenyl-1H-pyrazole-3,4-dicarbonyl dichloride, provides a clear precedent for this type of polymerization. researchgate.net

In a typical synthesis, the dicarbonyl dichloride is reacted with a diamine like p-phenylenediamine (B122844) in a polar aprotic solvent. researchgate.net The reaction proceeds via nucleophilic acyl substitution, where the amino groups of the diamine attack the electrophilic carbonyl carbons of the acyl chloride groups. This results in the formation of stable amide linkages and the elimination of hydrogen chloride (HCl), which is typically neutralized by a base added to the reaction mixture. The resulting products are novel oligo-pyrazoles where the pyrazole moiety is an integral part of the polymer backbone. researchgate.net The structures of these oligo-pyrazoles have been confirmed using spectroscopic methods such as FT-IR, ¹H NMR, and ¹³C NMR. researchgate.net

The molecular weight and polydispersity index (PDI) of the resulting oligomers can be determined by techniques like Gel Permeation Chromatography (GPC), providing insight into the extent of polymerization. researchgate.net

Table 1: GPC Analysis of an Oligo-pyrazole Synthesized from a Pyrazole Dicarbonyl Dichloride Analog and Diamine

| Property | Value |

|---|---|

| Number Average Molecular Weight (Mn) | Data not specified in source |

| Weight Average Molecular Weight (Mw) | Data not specified in source |

| Polydispersity Index (PDI) | Data not specified in source |

Data based on the analysis of oligo-pyrazoles derived from the 1,5-diphenyl analog. Specific numerical values were not provided in the cited literature. researchgate.net

Kinetic and Thermodynamic Aspects of Polymerization

The polycondensation of a dicarbonyl dichloride with a diamine is a classic example of step-growth polymerization. The kinetics of such reactions are typically second-order, depending on the concentrations of both the acyl chloride and amine functional groups. The reaction rate is influenced by several factors, including solvent polarity, reaction temperature, and the presence of an acid scavenger. The high reactivity of acyl chlorides with amines generally allows these polymerizations to proceed rapidly, even at low temperatures.

From a thermodynamic perspective, the reaction is highly favorable and essentially irreversible. This is driven by two main factors:

Formation of a Stable Amide Bond: The C-N amide bond is thermodynamically very stable.

Elimination of HCl: The formation of hydrogen chloride, which is subsequently neutralized by a base, provides a strong thermodynamic driving force, shifting the equilibrium decisively toward the polymer product.

Theoretical and Computational Studies of Reactivity

Computational chemistry provides powerful tools for understanding the reactivity and reaction mechanisms of molecules like this compound at an electronic level. Methods such as Density Functional Theory (DFT) and Frontier Molecular Orbital (FMO) theory are particularly valuable.

Density Functional Theory (DFT) for Reaction Pathway Elucidation

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and geometry of molecules. researchgate.neteurjchem.com It can be employed to elucidate the detailed mechanism of the reaction between this compound and nucleophiles like diamines. The generally accepted mechanism for this reaction is a two-step nucleophilic acyl substitution (addition-elimination).

Using DFT, the entire reaction pathway can be mapped on a potential energy surface. This involves:

Optimizing the geometries of the reactants (dicarbonyl dichloride and diamine).

Identifying and optimizing the structure of the tetrahedral intermediate formed after the nucleophilic attack of the amine on the carbonyl carbon.

Locating the transition state connecting the reactants to the intermediate and the intermediate to the products.

Optimizing the geometry of the final products (the amide and HCl).

By calculating the energies of each of these species, a complete energy profile for the reaction can be constructed. mdpi.com This allows for a quantitative understanding of the reaction's feasibility and mechanism, including the regioselectivity of the attack at the C3 versus the C4 position. DFT calculations have been successfully applied to study the structure and electronic properties of various pyrazole derivatives. nih.gov

Modeling of Transition States and Activation Energies

A key aspect of using DFT to study reaction mechanisms is the modeling of transition states (TS). A transition state represents the highest energy point along the reaction coordinate—a first-order saddle point on the potential energy surface. researchgate.net Locating the precise geometry and energy of the TS is crucial for understanding the kinetics of a reaction.

The activation energy (Ea) is calculated as the difference in energy between the transition state and the initial reactants. researchgate.net

Ea = E(TS) - E(Reactants)

A lower activation energy corresponds to a faster reaction rate. DFT calculations can determine the activation energies for the nucleophilic attack at both the C3 and C4 carbonyl groups of this compound. This would reveal if there is any inherent electronic preference for reaction at one site over the other, which may be influenced by the electronic effects of the pyrazole ring and the methyl substituent. Such computational investigations are standard for analyzing the reactivity of heterocyclic systems. mdpi.com

Frontier Molecular Orbital (FMO) Analysis in Nucleophilic Attack

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. researchgate.net For the reaction between a diamine (nucleophile) and this compound (electrophile), the key interaction is between the HOMO of the diamine and the LUMO of the dicarbonyl dichloride.

HOMO (Diamine): The HOMO of the diamine will be localized on the lone pair of electrons of the nitrogen atoms. The energy of this orbital is related to its nucleophilicity.

LUMO (Dicarbonyl Dichloride): The LUMO of the dicarbonyl dichloride is the key to its electrophilicity. This orbital is expected to have large coefficients on the carbonyl carbons of the two acyl chloride groups. This localization makes these carbons the primary sites for nucleophilic attack. The energy of the LUMO indicates the molecule's ability to accept electrons; a lower LUMO energy generally corresponds to higher reactivity. mdpi.com

FMO analysis can predict the regioselectivity of the initial attack. By examining the relative sizes of the LUMO lobes on the C3 and C4 carbonyl carbons, one can predict which site is more electrophilic and therefore more susceptible to attack by the diamine's HOMO. This theoretical approach provides a qualitative, yet powerful, picture of the electronic factors governing the molecule's reactivity.

Derivatization and Functionalization Strategies Using 1 Methyl 1h Pyrazole 3,4 Dicarbonyl Dichloride

Synthesis of Novel Mono- and Bis-Substituted Derivatives

The presence of two carbonyl chloride moieties on the 1-methyl-1H-pyrazole core allows for the straightforward synthesis of both symmetrically and asymmetrically substituted dicarboxylates and dicarboxamides.

Preparation of Asymmetrically Substituted Pyrazole (B372694) Dicarboxylates/Dicarboxamides

The synthesis of asymmetrically substituted derivatives of 1-methyl-1H-pyrazole-3,4-dicarbonyl dichloride hinges on the differential reactivity of the two carbonyl chloride groups or the stepwise addition of different nucleophiles. While direct selective functionalization can be challenging due to the similar reactivity of the two acid chloride groups, a stepwise approach is generally employed. This involves reacting the dicarbonyl dichloride with one equivalent of a first nucleophile at a low temperature to favor mono-substitution. Following this, the second carbonyl chloride group can react with a different nucleophile.

For instance, the reaction with one equivalent of an alcohol (R¹-OH) or a primary/secondary amine (R¹R²NH) would yield a mono-ester/mono-amide intermediate. This intermediate can then be reacted with a second, different alcohol (R³-OH) or amine (R³R⁴NH) to afford the asymmetrically substituted pyrazole dicarboxylate or dicarboxamide. The success of this approach is highly dependent on controlling the stoichiometry and reaction conditions to minimize the formation of the symmetrically disubstituted product in the first step.

While specific examples for this compound are not extensively documented in publicly available literature, the general principles of dicarbonyl dichloride reactivity support this synthetic strategy. The synthesis of a series of 1-(3-substituted-phenyl)-5-phenyl-N(3),N(4)-bis(5-sulfamoyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-3,4-dicarboxamides demonstrates the feasibility of reacting pyrazole dicarbonyl chlorides with amines to form dicarboxamides. wikipedia.org

Selective Functionalization of One Carbonyl Chloride Moiety

Achieving selective functionalization of one carbonyl chloride moiety is a key challenge in the derivatization of this compound. This can be approached by several strategies:

Steric Hindrance: Employing a bulky nucleophile can favor mono-substitution, as the initial reaction at one carbonyl chloride group may sterically hinder the approach of a second bulky nucleophile to the adjacent carbonyl chloride.

Temperature Control: Carrying out the reaction at low temperatures can help to control the reactivity and favor the mono-adduct, which may precipitate out of the reaction mixture before a second substitution can occur.

Intramolecular Cyclization: If a suitable difunctional nucleophile is used, an intramolecular cyclization could occur after the initial reaction, effectively protecting the second carbonyl chloride group from further reaction.

While detailed studies on the selective functionalization of this compound are limited, the principles of chemoselectivity in reactions of dicarbonyl compounds are well-established and applicable.

Incorporation into Complex Organic Architectures

The bifunctional nature of this compound makes it an ideal candidate for constructing more complex organic molecules through multi-component reactions and for further functionalization via catalytic coupling reactions.

Multi-component Reactions Involving the Dicarbonyl Dichloride

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. While specific MCRs involving this compound are not prominently reported, its structure suggests potential applications in Ugi or Passerini-type reactions.

In a hypothetical Ugi four-component reaction, the dicarbonyl dichloride could potentially serve as the acid component, reacting with an amine, a ketone or aldehyde, and an isocyanide. This would lead to the formation of a complex bis-amide structure. Similarly, in a Passerini three-component reaction, it could react with a carbonyl compound and an isocyanide to yield α-acyloxy carboxamides. The success of these reactions would depend on the reactivity and compatibility of the dicarbonyl dichloride with the other components under the reaction conditions.

Catalytic Coupling Reactions (e.g., Palladium-catalyzed couplings for C-C or C-N bond formation at other pyrazole positions)

While the carbonyl chloride groups at the 3- and 4-positions are the primary sites of reactivity, the pyrazole ring itself can be further functionalized at other positions, most notably the C-5 position. This can be achieved through palladium-catalyzed cross-coupling reactions on derivatives of this compound.

To achieve this, a halogen atom (e.g., Br or I) would first need to be introduced at the C-5 position of the pyrazole ring. This halogenated pyrazole derivative, after conversion of the carbonyl chloride groups to less reactive esters or amides, could then undergo various palladium-catalyzed cross-coupling reactions:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters would introduce new aryl or vinyl groups at the C-5 position, enabling the synthesis of complex biaryl structures. The efficiency of Suzuki-Miyaura coupling on halogenated pyrazoles has been demonstrated, with bromo and chloro derivatives often being superior to iodo derivatives due to a reduced tendency for dehalogenation. researchgate.netnih.gov

Sonogashira Coupling: Coupling with terminal alkynes would lead to the formation of C-C triple bonds at the C-5 position, providing access to acetylenic pyrazole derivatives. wikipedia.org Sonogashira couplings are typically carried out under mild conditions, making them suitable for complex molecule synthesis. wikipedia.org

Buchwald-Hartwig Amination: This reaction would allow for the introduction of various primary or secondary amines at the C-5 position, forming new C-N bonds. wikipedia.orgnih.gov This is a powerful method for the synthesis of arylamines. wikipedia.org

These catalytic methods significantly expand the synthetic utility of the 1-methyl-1H-pyrazole scaffold, allowing for the creation of a wide range of complex and functionally diverse molecules.

Design and Synthesis of Pyrazole-Containing Polymeric Materials

The difunctional nature of this compound makes it a suitable monomer for the synthesis of pyrazole-containing polymers, such as polyamides and polyesters. These polymers are of interest due to the potential for the pyrazole ring to impart desirable properties such as thermal stability, specific solubility characteristics, and the ability to coordinate with metal ions.

The synthesis of polyamides can be achieved through the polycondensation of this compound with various aromatic or aliphatic diamines. The reaction proceeds with the formation of amide linkages and the elimination of hydrogen chloride. The properties of the resulting polyamide, such as its solubility, thermal stability, and mechanical strength, can be tailored by the choice of the diamine comonomer. For example, the use of aromatic diamines generally leads to more rigid and thermally stable polymers. The synthesis of aromatic polyamides from diacid chlorides and diamines is a well-established method. colab.ws Research on the synthesis of oligo-pyrazoles from 1,5-diphenyl-1H-pyrazole-3,4-dicarbonyl chloride and diamines has shown the feasibility of this approach. researchgate.net

Similarly, pyrazole-containing polyesters can be synthesized by the polycondensation of this compound with diols. The resulting polyesters would contain the pyrazole moiety within the polymer backbone, which could influence the material's properties.

The incorporation of the 1-methyl-1H-pyrazole unit into polymer chains offers a route to novel materials with potentially enhanced thermal, mechanical, and photophysical properties, opening up possibilities for their use in a variety of applications.

Conjugated Polymers for Optoelectronic Applications

The synthesis of conjugated polymers for optoelectronic applications often involves the reaction of two different bifunctional monomers in a cross-coupling reaction. In the case of this compound, it can be reacted with various aromatic diamines or other suitable comonomers to create conjugated polymers with alternating donor-acceptor units. The pyrazole ring in such a polymer acts as an electron-accepting moiety, which, when paired with an electron-donating comonomer, can lead to materials with a low band gap, a crucial property for applications in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs).

For example, a potential synthetic route to a conjugated polymer could involve the polycondensation of this compound with an electron-rich aromatic diamine, such as p-phenylenediamine (B122844). This reaction would form a polyamide with a conjugated backbone. The resulting polymer, poly(p-phenylene-1-methyl-1H-pyrazole-3,4-dicarboxamide), would be expected to exhibit interesting optoelectronic properties. The lone pair of electrons on the nitrogen atoms of the diamine can delocalize into the aromatic ring, making it electron-rich, while the pyrazole ring is inherently electron-deficient. This intramolecular charge transfer character is a key feature of low band gap conjugated polymers.

The photoluminescence behavior of such pyrazole-containing polymers is of significant interest. Pyrazole derivatives have been shown to exhibit promising photoluminescence properties, which are essential for applications in OLEDs. The emission color and quantum efficiency of the polymer can be tuned by modifying the chemical structure of the comonomer.

Table 1: Potential Optoelectronic Properties of a Hypothetical Conjugated Polymer Derived from this compound and p-phenylenediamine

| Property | Predicted Characteristic | Rationale |

| Band Gap (Eg) | Low | Donor-acceptor architecture with intramolecular charge transfer. |

| Photoluminescence | Expected in the visible spectrum | Conjugated pyrazole systems often exhibit fluorescence. researchgate.net |

| Thermal Stability | High | Polyamide structure and stable heterocyclic pyrazole ring. researchgate.net |

| Solubility | Potentially limited in common organic solvents | Rigid backbone, may require solubilizing side chains. |

Detailed research findings on analogous systems, specifically oligo-pyrazoles synthesized from pyrazole-3,4-dicarbonyl dichloride and p-phenylenediamine, have shown that these materials can have low optical band gaps, making them suitable for semiconductor applications. nih.gov

Thin Film Fabrication and Characterization for Device Integration

For the integration of these novel conjugated polymers into optoelectronic devices, they must be processed into high-quality thin films. The method of thin film fabrication can significantly impact the material's morphology and, consequently, its performance in a device. Common techniques for fabricating thin films from conjugated polymers include spin coating, drop casting, and blade coating. The choice of solvent is critical, as it must dissolve the polymer and evaporate at a suitable rate to allow for uniform film formation.

Following fabrication, the thin films are extensively characterized to understand their optical, morphological, and electrical properties.

Optical Characterization: UV-Visible absorption spectroscopy is used to determine the optical band gap (Eg) of the polymer thin film. For instance, studies on thin films of an oligo-pyrazole prepared from a similar precursor, pyrazole-3,4-dicarbonyl dichloride, revealed that the optical band gap is dependent on the film thickness, with values around 1.4 to 1.6 eV being reported. nih.gov Photoluminescence spectroscopy is employed to investigate the emissive properties of the material, which is crucial for OLED applications.

Morphological Characterization: The surface morphology of the thin films is typically investigated using techniques such as Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM). A smooth and uniform surface is generally desired for efficient charge transport and to prevent short circuits in devices. For example, AFM studies on oligo-pyrazole films have shown that they can form surfaces with very low roughness. nih.gov

Electrical Characterization: The electrical properties of the thin films, such as charge carrier mobility, are evaluated to assess their potential for use in devices like organic field-effect transistors (OFETs) and solar cells. Cyclic voltammetry can be used to determine the HOMO and LUMO energy levels of the polymer, which are important for understanding charge injection and transport in a device.

Table 2: Characterization Techniques for Thin Films of Pyrazole-Based Conjugated Polymers

| Technique | Property Investigated | Typical Findings for Pyrazole-Based Polymers |

| UV-Visible Spectroscopy | Optical Band Gap (Eg) | Low band gaps, tunable with film thickness. nih.gov |

| Photoluminescence Spectroscopy | Emission Spectrum, Quantum Yield | Fluorescence in the visible range. researchgate.net |

| Atomic Force Microscopy (AFM) | Surface Morphology, Roughness | Formation of smooth and uniform films. nih.gov |

| Cyclic Voltammetry | HOMO/LUMO Energy Levels | Information on electron affinity and ionization potential. |

The integration of pyrazole-containing polymers into device architectures like organic solar cells would typically involve blending the pyrazole-based polymer (as the acceptor or donor) with another organic semiconductor (the donor or acceptor, respectively) to form a bulk heterojunction active layer. The performance of such a device would be highly dependent on the properties of the thin film, including its morphology, light absorption, and charge transport characteristics.

Applications and Translational Research of 1 Methyl 1h Pyrazole 3,4 Dicarbonyl Dichloride Derivatives

Role as a Key Intermediate in Agrochemical Synthesis

The pyrazole (B372694) scaffold is a cornerstone in the development of modern agrochemicals due to its contribution to biological activity, metabolic stability, and favorable toxicological profiles. nih.govclockss.org 1-Methyl-1H-pyrazole-3,4-dicarbonyl dichloride provides a direct route to pyrazole-3,4-dicarboxamide derivatives, which are central to the creation of potent fungicides and herbicides.

The most significant application of pyrazole carboxamide derivatives in agriculture is their role as Succinate Dehydrogenase Inhibitors (SDHIs). uga.eduresearchgate.net SDHIs are a major class of fungicides that target Complex II (succinate:ubiquinone oxidoreductase) in the mitochondrial respiratory chain of pathogenic fungi. uga.edundsu.edu By inhibiting this enzyme, SDHIs disrupt the fungal cell's energy production, leading to its death. ndsu.edunih.gov

Derivatives synthesized from pyrazole carboxylic acids, such as 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, are key components in several commercial SDHI fungicides. wikipedia.org The dicarbonyl dichloride functional group allows for the facile synthesis of the critical amide linkage in these molecules. The reaction of the dicarbonyl chloride with various aniline (B41778) derivatives leads to a diverse range of pyrazole carboxamide fungicides. Many of these compounds exhibit broad-spectrum activity against major crop diseases. wikipedia.org

Table 1: Examples of Commercial SDHI Fungicides Based on the Pyrazole Carboxamide Scaffold

| Fungicide | Key Pathogens Controlled |

|---|---|

| Bixafen | Septoria tritici, Puccinia spp. (rusts), Pyrenophora teres (net blotch) |

| Penthiopyrad | Botrytis cinerea (gray mold), Sclerotinia sclerotiorum (white mold), Rhizoctonia solani |

| Fluxapyroxad | Alternaria species (early blight), Powdery mildew, Rust fungi |

| Inpyrfluxam | Major cereal diseases, including Septoria leaf blotch |

| Furametpyr | Rhizoctonia solani, Rusts |

This table presents examples of fungicides that share the pyrazole carboxamide core structure, which can be synthesized from pyrazole-based intermediates like this compound.

Research has focused on synthesizing novel pyrazole-4-carboxamide derivatives and evaluating their efficacy against various plant pathogenic fungi, demonstrating strong activities against pathogens like Rhizoctonia solani and Sclerotinia sclerotiorum. nih.gov The structural versatility of the pyrazole ring allows for fine-tuning of the fungicidal spectrum and potency. nih.gov

The pyrazole moiety is also integral to the design of effective herbicides. clockss.org Pyrazole-containing compounds are utilized in herbicides that inhibit critical plant enzymes. The dicarbonyl dichloride intermediate can be used to synthesize libraries of pyrazole derivatives for screening as potential herbicidal agents. For instance, modifications of the pyrazole structure have led to compounds with excellent inhibitory effects on weeds like barnyard grass. nih.gov

Research has demonstrated that pyrazole derivatives can act as 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors, a key enzyme in plant pigment biosynthesis, leading to bleaching and death of weeds. clockss.org Compounds like tolpyralate, a benzoylpyrazole (B3032486) herbicide, show high activity against a wide range of weed species. researchgate.net The synthesis of novel pyrazole-4-carboxamide derivatives has yielded promising candidates for selective rice herbicides, effectively controlling annual weeds with excellent crop safety. researchgate.net

Table 2: Research Findings on Pyrazole-Based Herbicidal Agents

| Compound Class/Example | Target Weed | Efficacy Finding |

|---|---|---|

| Quinclorac Derivatives | Barnyard grass (Echinochloa crus-galli) | Compound 10a showed herbicidal activity at 150 g/ha equal to 300 g/ha of quinclorac. nih.gov |

| Pyrazole-4-carboxamides | Annual lowland weeds | KPP-297 exhibited good herbicidal activity and excellent rice crop safety at 100 g a.i./ha. researchgate.net |

| Tolpyralate | Broadleaf weeds and grasses | A new HPPD inhibitor that controls numerous annual grass and broadleaf weed species at low use rates (30 to 50 g/ha). researchgate.net |

Building Block for Active Pharmaceutical Ingredients (APIs) and Drug Development

The pyrazole nucleus is considered a "privileged scaffold" in medicinal chemistry, appearing in numerous bioactive molecules and approved drugs. smolecule.com Its unique chemical properties allow it to serve as a versatile pharmacophore. This compound is an excellent starting material for creating diverse libraries of pyrazole-based compounds for drug discovery efforts. smolecule.com

A significant area of research involves the synthesis of pyrazole derivatives as inhibitors of carbonic anhydrases (CAs). CAs are metalloenzymes that play crucial roles in various physiological processes, and their inhibition is a therapeutic strategy for several diseases.

By reacting this compound or similar pyrazole dicarboxylic acid chlorides with various sulfonamides, researchers have synthesized series of pyrazole-3,4-dicarboxamide derivatives. researchgate.net These compounds have been tested for their inhibitory effects on human carbonic anhydrase isoenzymes I and II (hCA I and hCA II). researchgate.netarabjchem.org Studies have reported potent inhibitory activities, with some derivatives showing inhibition constants (Ki) in the nanomolar range, indicating strong binding to the target enzymes. nih.gov

Table 3: Inhibition Data of Pyrazole-3,4-dicarboxamide Derivatives against Human Carbonic Anhydrase Isoenzymes

| Compound Series | Target Isoenzyme | Range of Inhibition Constants (Ki) |

|---|---|---|

| Pyrazole-3,4-dicarboxamides with sulfonamide moiety | hCA I | 0.056–110.400 µM arabjchem.org |

| Pyrazole-3,4-dicarboxamides with sulfonamide moiety | hCA II | 0.057–533.400 µM arabjchem.org |

| Novel Pyrazole Derivatives | hCA I | 5.13–16.9 nM |

| Novel Pyrazole Derivatives | hCA II | 11.77–67.39 nM |

The reactivity of the dicarbonyl dichloride group allows for its conversion into a multitude of functional groups, enabling the exploration of diverse pharmacophores for various therapeutic targets. The pyrazole core is a versatile template for designing enzyme inhibitors, receptor antagonists, and other biologically active agents. nih.gov

Recent research has explored pyrazole derivatives for a range of therapeutic applications:

Cancer Immunotherapy: 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives have been designed as small-molecule inhibitors of the programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) interaction, a key pathway in tumor evasion of the immune system. One potent compound, D38 , showed an IC₅₀ value of 9.6 nM in biochemical assays. nih.gov

Antitumor Agents: Pyrazoline derivatives linked to a 4-methylsulfonylphenyl scaffold have demonstrated potent and broad-spectrum antitumor activities against various cancer cell lines, including leukemia (HL60) and breast cancer (MCF-7, MDA-MB-231). rsc.org

Antibacterial Agents: Pyrazole-based compounds have been synthesized as potential inhibitors of bacterial enzymes, such as N-succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE), which is a target for novel antibiotics. nih.gov

Contribution to Materials Science and Engineering

While the primary applications of this compound derivatives are in life sciences, the rigid and functionalizable pyrazole structure also holds potential in materials science. The ability of the pyrazole ring and its derivatives to form predictable, stable structures through hydrogen bonding and other intermolecular forces is of interest in crystal engineering and the design of novel materials. nih.gov

The dicarbonyl dichloride functional groups provide reactive handles to incorporate the pyrazole unit into larger polymeric structures or metal-organic frameworks (MOFs). The resulting materials could potentially have tailored properties for applications in electronics, catalysis, or as specialized ligands for metal ions. smolecule.com Research on related pyrazole dicarboxylate esters has shown that they form cyclic dimers and complex hydrogen-bonded frameworks, demonstrating the potential of this scaffold for creating ordered supramolecular structures. nih.gov This area remains less explored than the agrochemical and pharmaceutical applications but represents a promising avenue for future research.

Organic Semiconductors and Photoconductive Materials

Derivatives of this compound are valuable precursors in the synthesis of novel organic semiconductors. The pyrazole core is a key component in creating materials with desirable optoelectronic properties. Research has demonstrated the synthesis of novel pyrazole-based organic semiconductors through the reaction of similar compounds, such as 1H-pyrazole-3,4-dicarbonyl dichloride, with aromatic diamines like p-phenylenediamine (B122844) and o-phenylenediamine. researchgate.net These reactions result in the formation of oligo-pyrazoles, which are essentially short-chain polymers.

The resulting oligo-pyrazole films exhibit properties crucial for semiconductor applications. For instance, films prepared from these materials have been found to have thicknesses in the range of 84 to 220 micrometers. researchgate.net The optical properties of these films, including their absorbance, transmittance, and, most importantly, their optical band gap (Eg), have been determined using UV-vis spectroscopy. researchgate.net The band gap is a critical parameter for a semiconductor, as it determines the energy required to excite an electron to a conducting state. The ability to synthesize and characterize such films opens the door for the development of new electronic and optoelectronic devices.

The general applicability of substituted pyrazoles in the architecture of polymers for optoelectronic applications is also noted in the scientific literature. researchgate.net This suggests a broader potential for derivatives of this compound in this field. The versatility of the pyrazole structure allows for a wide range of chemical modifications, enabling the fine-tuning of the electronic properties of the resulting materials for specific semiconductor or photoconductive applications.

Polymer Chemistry Applications

In the realm of polymer chemistry, this compound serves as a highly reactive monomer for the synthesis of various polymers, particularly polyamides. The two carbonyl chloride groups are highly susceptible to nucleophilic attack by amines, leading to the formation of amide bonds through polycondensation reactions. This process allows for the incorporation of the stable, aromatic pyrazole ring into the backbone of the polymer.

The reaction of pyrazole dicarbonyl dichlorides with diamines is a key method for producing novel pyrazole-based oligoamides. For example, research has been conducted on the synthesis of oligoamides from 1,5-diphenyl-1H-pyrazole-3,4-dicarbonyl chloride. researchgate.net This work highlights the utility of the pyrazole-3,4-dicarbonyl chloride moiety in creating new polymeric structures. The resulting polymers often possess desirable properties such as thermal stability, which can be attributed to the rigid pyrazole core.

The properties of the final polymer can be tailored by carefully selecting the diamine comonomer. This versatility allows for the creation of a wide array of polymers with specific characteristics suitable for various applications. Given the structural similarities, this compound is expected to be a valuable building block for creating polymers with applications in fields such as optoelectronics and organic electronics.

Supramolecular Chemistry and Self-Assembly

The pyrazole ring system is a fundamental component in the field of supramolecular chemistry due to its distinct hydrogen bonding capabilities. The 1H-pyrazole structure contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the lone pair on the second nitrogen atom), making it a versatile synthon for crystal engineering. nih.gov This allows for the formation of a variety of predictable and stable intermolecular hydrogen-bonded structures, such as dimers, trimers, tetramers, and polymeric chains (catemers). nih.govresearchgate.net

While this compound itself lacks the N-H group for self-assembly through hydrogen bonding, its derivatives, particularly after the conversion of the carbonyl chloride groups, can be designed to participate in self-assembly processes. For instance, conversion of the carbonyl chloride groups to amides or esters that incorporate hydrogen bonding sites would enable the formation of complex supramolecular architectures.

Research on related pyrazole-containing molecules has demonstrated their ability to form unique supramolecular dimers through mutual hydrogen bonding interactions. sci-hub.box In one such study, a pyrazole-containing meso-oxo carbaphlorin analogue, after deprotection to reveal an N-H group, was shown to form a head-to-head dimer in both the solid state and in solution. sci-hub.boxresearchgate.net This self-assembly was characterized by various spectroscopic methods and X-ray crystallography. sci-hub.box The ability of the pyrazole moiety to direct the formation of these ordered structures is a key aspect of its utility in supramolecular chemistry. The principles demonstrated with these related compounds suggest that derivatives of this compound could be strategically designed to act as building blocks for novel self-assembling systems and functional supramolecular materials. nih.gov

Future Perspectives and Emerging Research Directions

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

The definitive identification of 1-methyl-1H-pyrazole-3,4-dicarbonyl dichloride and its subsequent derivatives relies on a suite of spectroscopic methods. While standard techniques such as 1H-NMR, 13C-NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry form the foundation of characterization, emerging and advanced techniques are critical for unambiguous structural elucidation and real-time reaction analysis. nih.gov

For complex derivatives synthesized from the dichloride, advanced two-dimensional NMR techniques, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are indispensable for assigning proton and carbon signals accurately. For stable, crystalline products, single-crystal X-ray diffraction provides the ultimate, unambiguous confirmation of molecular structure. nih.gov

Given the high reactivity of acyl chlorides, in-situ spectroscopic monitoring represents a significant technological advancement for studying reactions involving this compound. mt.com Process Analytical Technology (PAT), particularly in-situ Fourier Transform Infrared (FTIR) spectroscopy (ReactIR), allows for the real-time tracking of key reactive species. mt.com This technology can monitor the disappearance of the carboxylic acid starting material and the appearance of the characteristic carbonyl stretch of the acid chloride intermediate. mt.com Such real-time analysis provides immediate feedback on reaction kinetics, the stability of intermediates, and endpoint determination, which is difficult to achieve with traditional off-line analysis. mt.com

Table 1: Spectroscopic Techniques for Characterization

Computational Design and Virtual Screening of Novel Derivatives

Computational chemistry has become an essential tool in modern drug discovery and materials science, offering a cost-effective and efficient path to design and prioritize novel compounds for synthesis. eurasianjournals.com For derivatives of this compound, a range of computational approaches can be employed to predict their biological activity and physical properties.

Molecular Modeling and Quantum Mechanics: Quantum mechanical methods like Density Functional Theory (DFT) provide deep insights into the electronic structure and reactivity of the parent dichloride and its derivatives. eurasianjournals.com These calculations can predict molecular geometries, vibrational frequencies for comparison with IR spectra, and orbital energies to understand reactivity.

Molecular Docking and Dynamics: Molecular docking is a key technique used to predict the binding orientation and affinity of a ligand within the active site of a biological target, such as a protein kinase or enzyme. nih.govtandfonline.com Novel amide, ester, or heterocyclic derivatives synthesized from this compound can be virtually docked into therapeutically relevant protein structures to identify promising candidates. Following docking, Molecular Dynamics (MD) simulations, often run for periods of 100 nanoseconds or more, are used to assess the conformational stability of the ligand-protein complex, providing a more realistic understanding of the binding interactions over time. nih.govnih.govmdpi.com

QSAR and Virtual Screening: When a set of derivatives with known biological activities is available, Quantitative Structure-Activity Relationship (3D-QSAR) and pharmacophore models can be developed. nih.govmdpi.com These models identify the key structural features responsible for activity and can be used to predict the potency of newly designed compounds. High-Throughput Virtual Screening (HTVS) leverages these models to rapidly screen large chemical databases, such as the ZINC database, to identify novel molecules with the desired pyrazole (B372694) scaffold that are predicted to be active. mdpi.comresearchgate.netchemmethod.com This in silico approach significantly narrows the field of candidates for laboratory synthesis and testing. chemmethod.com

Table 2: Computational Techniques and Their Applications

Exploration of Novel Reaction Pathways and Catalytic Systems

The transformation of this compound into valuable products is a cornerstone of its utility. Future research will focus on employing modern, efficient, and sustainable synthetic methodologies to access novel derivatives.

Advanced Catalysis: Transition-metal catalysis is a powerful tool for forming new C-C and C-heteroatom bonds. rsc.org While the dichloride itself is highly reactive, its derivatives can be further functionalized using catalysts based on palladium, copper, or silver to construct complex molecular architectures. mdpi.comnih.gov Furthermore, novel catalytic systems, such as metal-oxo-clusters, are emerging as highly efficient catalysts for pyrazole synthesis and functionalization. mdpi.com

Enabling Technologies: Microwave-assisted synthesis has become a widely used technique for accelerating organic reactions. rsc.org It offers significant advantages, including drastically reduced reaction times (from hours to minutes), improved yields, and cleaner reaction profiles. acs.org Applying microwave irradiation to the reactions of this compound with various nucleophiles could enable the rapid generation of compound libraries for screening. nih.govtandfonline.com

Green Chemistry Approaches: Visible-light photocatalysis represents a cutting-edge, environmentally benign approach to organic synthesis. organic-chemistry.org This methodology uses light and a photocatalyst to drive chemical reactions under exceptionally mild conditions, often using air as the terminal oxidant. organic-chemistry.org The application of photoredox catalysis could open up unprecedented reaction pathways for derivatives of the title compound, such as novel cyclization or functionalization reactions that are not accessible through traditional thermal methods. rsc.orgacs.orgacs.org

Scale-Up and Industrial Feasibility Studies

Translating a laboratory synthesis into a large-scale industrial process presents a distinct set of challenges related to safety, efficiency, and cost. For a reactive intermediate like this compound, these considerations are paramount.

Process Chemistry and Safety: The synthesis of the dichloride likely proceeds from the corresponding dicarboxylic acid via a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. commonorganicchemistry.com Thionyl chloride is highly reactive, corrosive, and its use generates hazardous byproducts like HCl and SO₂ gas. rsc.org A thorough understanding of the reaction's thermodynamics is crucial for safe scale-up. Heat flow calorimetry can be used to measure the heat released during the reaction and calculate the adiabatic temperature rise, which helps in designing adequate cooling systems to prevent thermal runaway. mt.com

Process Control and Optimization: As mentioned, in-situ PAT tools are vital for monitoring and controlling the reaction on a large scale. mt.com Ensuring complete conversion and minimizing the formation of impurities is critical for achieving high purity and yield in the final product. For industrial applications, the highly reactive dichloride would likely be generated and used immediately in a "one-pot" or telescoped process to avoid a difficult and hazardous isolation step.

Q & A

Q. What are the standard synthetic protocols for preparing 1-methyl-1H-pyrazole-3,4-dicarbonyl dichloride?

The compound is typically synthesized via a two-step process:

- Step 1 : Diazomethane (in ethereal solution) and triethylamine are added to a cooled dichloromethane solution of the precursor. The reaction is maintained at –20 to –15°C for 40–48 hours to ensure controlled reactivity and minimize side products .

- Step 2 : Post-reaction, the solvent is evaporated under reduced pressure, and the crude product is purified via column chromatography (e.g., ethyl acetate/hexane, 1:4) or recrystallization from 2-propanol .

Q. How can researchers effectively purify this compound?

Purification methods depend on the reaction scale and byproduct complexity:

- Column chromatography : Use silica gel with a gradient of ethyl acetate in cyclohexane (0–25% over 20 column volumes) to resolve polar intermediates .

- Recrystallization : 2-Propanol is a preferred solvent due to its moderate polarity and compatibility with pyrazole derivatives .

Q. What safety precautions are critical when handling this compound, given limited toxicity data?

While comprehensive toxicity studies are lacking, the compound’s dichloride moiety suggests reactivity with moisture, releasing HCl. Recommended precautions include:

- Conducting reactions in a fume hood with anhydrous conditions.

- Using personal protective equipment (PPE) such as nitrile gloves and chemical-resistant goggles.

- Quenching residual reagents with cold aqueous sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can low yields due to side reactions during synthesis be mitigated?

Common side reactions include premature hydrolysis of the dichloride group or incomplete diazomethane coupling. Strategies to address this include:

- Temperature control : Strict maintenance of –20 to –15°C during diazomethane addition to suppress thermal decomposition .

- Reagent stoichiometry : Use a 7.5:1 molar excess of azido(trimethyl)silane to ensure complete conversion, as demonstrated in analogous pyrazole syntheses .

- Moisture exclusion : Employ Schlenk-line techniques or molecular sieves to prevent hydrolysis .

Q. How should researchers resolve contradictions in spectral data (e.g., NMR shifts or HRMS discrepancies)?

Contradictions may arise from residual solvents, tautomerism, or impurities. Methodological solutions include:

- Cross-validation : Compare H/C NMR data with analogous compounds (e.g., 3-azido-1-(4-methylbenzyl)-1H-pyrazole-4-carbonitrile, δ = 7.54 ppm for pyrazole protons) .

- High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M] at m/z 238.0961 for CHN) to rule out isotopic interference .

Q. What strategies optimize reaction conditions for scalability (e.g., gram-to-kilogram synthesis)?

Key considerations include:

- Solvent selection : Replace dichloromethane with toluene for higher boiling points and easier large-scale reflux .

- Catalyst efficiency : Evaluate alternatives to triethylamine (e.g., DMAP) for faster reaction kinetics.

- Stepwise addition : Gradual introduction of diazomethane to prevent exothermic side reactions .

Q. How can this compound be utilized in synthesizing heterocyclic hybrids (e.g., triazole-pyrazole hybrids)?

The dichloride group serves as a reactive handle for condensation with nucleophiles:

- Example : React with 3-alkyl/phenyl-4-amino-5-mercapto-1,2,4-triazoles in the presence of POCl to form triazolo-thiadiazole hybrids .

- Monitoring : Track progress via TLC (e.g., cyclohexane/ethyl acetate, 2:1) and isolate products via dry-loaded flash chromatography .

Methodological Recommendations

Q. What characterization techniques are most reliable for confirming structural integrity?

A multi-technique approach is essential:

- NMR : Assign pyrazole ring protons (δ = 7.20–7.54 ppm) and confirm substitution patterns via C NMR (e.g., carbonyl carbons at δ = 150–160 ppm) .

- IR spectroscopy : Identify dichloride-related stretches (e.g., C=O at ~1700 cm) and azide bands (~2100 cm) .

- X-ray crystallography : Resolve ambiguities in tautomeric or regioisomeric forms .

Q. How can researchers design experiments to address gaps in ecological or toxicological data?

- Acute toxicity assays : Use Daphnia magna or Danio rerio models to assess aquatic toxicity.

- Degradation studies : Investigate hydrolytic stability under varying pH (e.g., pH 4–9) to predict environmental persistence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.